molecular formula C14H24N2 B5850112 N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5850112
M. Wt: 220.35 g/mol
InChI Key: DDMKCYKFAWHGMT-UHFFFAOYSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethane-1,2-diamine backbone with ethyl, dimethyl, and 3-methylphenylmethyl substituents. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with ethylenediamine, which is reacted with ethyl bromide to introduce the ethyl group.

    Dimethylation: The intermediate product is then subjected to dimethylation using formaldehyde and formic acid.

    Introduction of 3-Methylphenylmethyl Group: The final step involves the reaction of the dimethylated intermediate with 3-methylbenzyl chloride to introduce the 3-methylphenylmethyl group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction conditions typically include:

    Temperature: The reactions are conducted at elevated temperatures to ensure complete conversion of reactants.

    Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rates.

    Purification: The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: The major products include corresponding amides or nitriles.

    Reduction: The reduction products are typically secondary or tertiary amines.

    Substitution: The substitution reactions yield various alkylated or acylated derivatives.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethylethylenediamine: Similar in structure but lacks the ethyl and 3-methylphenylmethyl groups.

    N-ethylethylenediamine: Similar but lacks the dimethyl and 3-methylphenylmethyl groups.

    N,N’-diethyl-N,N’-dimethylethylenediamine: Similar but has additional ethyl groups.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-5-16(10-9-15(3)4)12-14-8-6-7-13(2)11-14/h6-8,11H,5,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMKCYKFAWHGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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